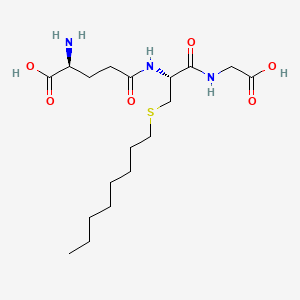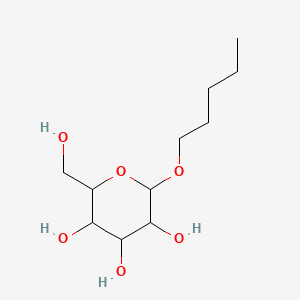![molecular formula C27H29NO4S B10777773 (2S,3R)-3-(4-Hydroxyphenyl)-2-(4-{[(2R)-2-pyrrolidin-1-ylpropyl]oxy}phenyl)-2,3-dihydro-1,4-benzoxathiin-6-OL](/img/structure/B10777773.png)
(2S,3R)-3-(4-Hydroxyphenyl)-2-(4-{[(2R)-2-pyrrolidin-1-ylpropyl]oxy}phenyl)-2,3-dihydro-1,4-benzoxathiin-6-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物 19 是一种合成的有机化合物,因其潜在的抗病毒特性,特别是针对 SARS-CoV-2 病毒的特性,而受到广泛关注。它属于二苯乙烯类,这类有机化合物包含一个 1,2-二苯乙烯部分。 化合物 19 已显示出在抑制 SARS-CoV-2 病毒复制方面有希望的结果,其作用目标是 3CL 蛋白酶 (Mpro),这是一种参与病毒复制过程的关键酶 .
准备方法
合成路线和反应条件
化合物 19 的合成涉及多个步骤,从易获得的起始原料开始。关键步骤包括:
二苯乙烯核的形成: 这是通常通过 Wittig 反应实现的,其中膦叶立德与醛反应形成二苯乙烯核。
芳香环的官能化: 通过亲电芳香取代反应将各种官能团引入芳香环。这些步骤中常用的试剂包括卤素、硝化剂和磺化剂。
最终修饰:
工业生产方法
化合物 19 的工业生产可能会涉及合成路线的优化,以最大限度地提高产量并降低成本。这可能包括在关键步骤中使用连续流反应器,以及开发高效的纯化方法,例如结晶或色谱法。
化学反应分析
反应类型
化合物 19 会发生各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成醌或其他氧化衍生物。
还原: 还原反应可以将化合物中的某些官能团转化为其相应的还原形式。
取代: 亲电和亲核取代反应可以在芳香环上引入或取代官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 常用还原剂包括硼氢化钠、氢化铝锂和催化氢化。
取代: 卤素、硝化剂和磺化剂等试剂用于亲电取代,而氢氧化物、醇盐和胺等亲核试剂用于亲核取代。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和具体条件。例如,氧化可能会生成醌,而还原可能会生成醇或胺。取代反应可以引入各种官能团,从而导致多种衍生物。
科学研究应用
化合物 19 在科学研究中有着广泛的应用,包括:
化学: 它被用作研究二苯乙烯化学及其衍生物的模型化合物。
生物学: 该化合物抑制 SARS-CoV-2 3CL 蛋白酶的能力使其成为研究病毒复制和开发抗病毒疗法的宝贵工具。
医药: 由于其抗病毒特性,化合物 19 正在被研究作为治疗 COVID-19 和其他病毒感染的潜在治疗剂。
工业: 该化合物的独特化学性质使其在开发新材料和化学工艺中具有用处。
作用机制
化合物 19 的作用机制涉及抑制 SARS-CoV-2 3CL 蛋白酶 (Mpro)。这种酶对于病毒的复制至关重要,通过抑制其活性,化合物 19 有效地减少了病毒复制。 该化合物与蛋白酶的活性位点结合,阻止其将病毒多聚蛋白裂解成病毒复制所需的活性单元 .
相似化合物的比较
类似化合物
化合物 21: 来自同一发现工作的另一个先导化合物,也针对 SARS-CoV-2 3CL 蛋白酶。
瑞德西韦: 一种抗病毒药物,通过靶向病毒的 RNA 依赖性 RNA 聚合酶来抑制病毒复制。
独特性
化合物 19 的独特性在于其对 SARS-CoV-2 3CL 蛋白酶的特异性靶向,这与其他针对不同病毒酶的抗病毒化合物(如瑞德西韦)有所区别。 此外,化合物 19 已显示出良好的水溶性和小细胞毒性,使其成为进一步开发的有希望的候选者 .
属性
分子式 |
C27H29NO4S |
|---|---|
分子量 |
463.6 g/mol |
IUPAC 名称 |
(2S,3R)-3-(4-hydroxyphenyl)-2-[4-[(2R)-2-pyrrolidin-1-ylpropoxy]phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol |
InChI |
InChI=1S/C27H29NO4S/c1-18(28-14-2-3-15-28)17-31-23-11-6-19(7-12-23)26-27(20-4-8-21(29)9-5-20)33-25-16-22(30)10-13-24(25)32-26/h4-13,16,18,26-27,29-30H,2-3,14-15,17H2,1H3/t18-,26+,27-/m1/s1 |
InChI 键 |
UZOOIPXOYYJULJ-BLIZRMSTSA-N |
手性 SMILES |
C[C@H](COC1=CC=C(C=C1)[C@H]2[C@H](SC3=C(O2)C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCC5 |
规范 SMILES |
CC(COC1=CC=C(C=C1)C2C(SC3=C(O2)C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S,3S)-4-[2-[(5S)-3a,4,5,6,7,7a-Hexahydro-1,3-benzodioxol-5-yl]ethyl-[3-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dimethoxy-4-phenylmethoxybenzamide](/img/structure/B10777698.png)
![2-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidin-5-YL)-ethyl]-benzoylamino}-4-(2H-tetrazol-5-YL)-butyric acid](/img/structure/B10777700.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(5-carbamoylpyridin-1-ium-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10777705.png)

![[11-(16-Hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl)-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10777718.png)

![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}pyridin-3-olate](/img/structure/B10777725.png)

![1-[(1S)-Carboxy-2-(methylsulfinyl)ethyl]-(3R)-[(5S)-5-amino-5-carboxypentanamido]-(4R)-sulfanylazetidin-2-one](/img/structure/B10777733.png)

![(2R)-2-{[Formyl(hydroxy)amino]methyl}hexanoic acid](/img/structure/B10777747.png)
![N-[O-Phosphono-pyridoxyl]-isoleucine](/img/structure/B10777750.png)

![2-Amino-5-[[1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777761.png)
